

Technical Support Center: Purification of Crude Tris(2-cyanoethyl)amine by Recrystallization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tris(2-cyanoethyl)amine*

Cat. No.: *B1293739*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude **Tris(2-cyanoethyl)amine** via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of **Tris(2-cyanoethyl)amine**?

A1: Ethanol is a commonly used and effective solvent for the recrystallization of **Tris(2-cyanoethyl)amine**, as documented in procedural literature.[1] Methanol is also a suitable option, given that **Tris(2-cyanoethyl)amine** exhibits good solubility in it.[2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.[3][4][5] For polar compounds like **Tris(2-cyanoethyl)amine**, polar solvents such as alcohols are generally a good starting point.[4]

Q2: My **Tris(2-cyanoethyl)amine** is not dissolving in the hot solvent. What should I do?

A2: This issue can arise from a few factors. Firstly, ensure you are using a sufficient volume of solvent; add it portion-wise to the heated crude product until it just dissolves.[3] Secondly, confirm that the solvent is heated to its boiling point to maximize the solubility of the compound.[3] If the compound still does not dissolve, the chosen solvent may be inappropriate. You may need to select a more polar solvent or consider a mixed solvent system.

Q3: No crystals are forming even after the solution has cooled. What is the problem?

A3: The failure of crystals to form is a common issue in recrystallization and can be attributed to several causes:

- Too much solvent: This is the most frequent reason for the lack of crystallization.[3] To remedy this, you can gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again.
- Supersaturation: The solution may be supersaturated, meaning the compound is dissolved at a concentration higher than its solubility at that temperature. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the surface of the solution or adding a "seed crystal" of pure **Tris(2-cyanoethyl)amine**. [6]
- Rapid cooling: Cooling the solution too quickly can inhibit crystal formation.[3] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Q4: My compound has "oiled out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[4][7] To address this, reheat the solution until the oil redissolves. You can then add a small amount of additional hot solvent to decrease the saturation of the solution and allow it to cool more slowly. Using a mixed solvent system, where the compound is less soluble, can also prevent oiling out.

Q5: The yield of my recrystallized **Tris(2-cyanoethyl)amine** is very low. How can I improve it?

A5: A low recovery of the purified product can be due to several factors:

- Using excess solvent: As mentioned previously, using too much solvent will result in a significant portion of your product remaining in the mother liquor.[6] Use the minimum amount of hot solvent necessary to dissolve the crude material.
- Premature crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.

- Incomplete crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
- Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.

Q6: What are the likely impurities in crude **Tris(2-cyanoethyl)amine**?

A6: Crude **Tris(2-cyanoethyl)amine** synthesized from acrylonitrile and ammonia may contain several impurities. These can include unreacted starting materials, mono- and di-cyanoethylated amines (β -aminopropionitrile and bis(β -cyanoethyl)amine), and polymers of acrylonitrile.^[8] Cyanoethylation is a common reaction that can lead to byproducts.^{[9][10]}

Troubleshooting Guide

Problem	Possible Cause	Solution
No crystal formation	Too much solvent used.	Gently boil off some solvent to concentrate the solution and cool again.
Solution is supersaturated.	Scratch the inner wall of the flask with a glass rod or add a seed crystal.	
Cooling was too rapid.	Allow the solution to cool slowly to room temperature before placing it in an ice bath.	
"Oiling out" of the product	Solvent boiling point is too high relative to the product's melting point.	Reheat to dissolve the oil, add more solvent, and cool slowly. Consider a different solvent with a lower boiling point.
Solution is too concentrated or cooled too quickly.	Add a small amount of hot solvent to the oiled-out mixture, reheat to get a clear solution, and then cool slowly.	
Low yield of purified product	Too much solvent was used for dissolution.	Use the minimum amount of hot solvent required to fully dissolve the crude product.
Premature crystallization during hot filtration.	Pre-heat the funnel and filter flask. Perform the filtration as quickly as possible.	
Incomplete crystallization.	Ensure the solution is thoroughly cooled in an ice bath after initial cooling to room temperature.	
Product was lost during washing.	Wash the crystals with a minimal amount of ice-cold solvent.	

Colored impurities in the final product	Colored impurities were not removed.	Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.
Final product has a broad melting point range	The product is still impure.	Repeat the recrystallization process. Ensure slow cooling to promote the formation of pure crystals.
The product is wet.	Ensure the crystals are thoroughly dried under vacuum or in a desiccator.	

Experimental Protocols

Protocol 1: Recrystallization of Tris(2-cyanoethyl)amine from Ethanol

This protocol is adapted from a documented procedure for the purification of **Tris(2-cyanoethyl)amine**.^[1]

Materials:

- Crude **Tris(2-cyanoethyl)amine**
- Ethanol (reagent grade)
- Erlenmeyer flasks
- Heating mantle or hot plate
- Buchner funnel and filter flask
- Filter paper
- Ice bath

- Glass stirring rod

Procedure:

- **Dissolution:** Place the crude **Tris(2-cyanoethyl)amine** in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
- **Hot Filtration (if necessary):** If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly filter the hot solution to remove the insoluble materials.
- **Crystallization:** Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Crystal formation should be observed.
- **Cooling:** Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
- **Isolation and Washing:** Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- **Drying:** Dry the purified crystals under vacuum to a constant weight.
- **Analysis:** Determine the melting point of the recrystallized product. Pure **Tris(2-cyanoethyl)amine** has a melting point of approximately 59-62°C.

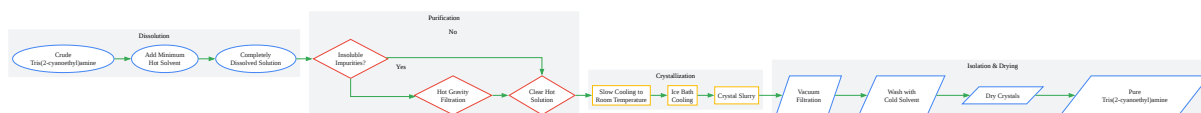
Data Presentation

Table 1: Physical and Chemical Properties of Tris(2-cyanoethyl)amine

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₄
Molecular Weight	176.22 g/mol
Appearance	White to off-white crystalline powder
Melting Point	59-62 °C
Boiling Point	140 °C at 10 mmHg
Solubility in Methanol	Good
Solubility in Ethanol	Good (especially when hot)

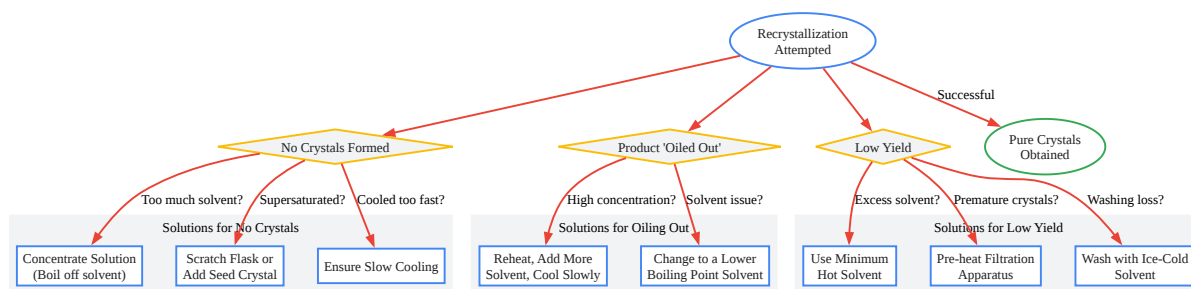
Note: Quantitative solubility data in a wide range of organic solvents is not readily available in the literature. General solubility principles suggest that as a polar molecule, **Tris(2-cyanoethyl)amine** will have better solubility in polar solvents and lower solubility in nonpolar solvents.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: Workflow for the recrystallization of **Tris(2-cyanoethyl)amine**.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for common recrystallization issues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0343597B1 - Preparation of tris (2-cyanoethyl) amine - Google Patents [patents.google.com]
- 2. Buy Tris(2-cyanoethyl)amine | 7528-78-1 [smolecule.com]
- 3. benchchem.com [benchchem.com]

- 4. Recrystallization [wiredchemist.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. glenresearch.com [glenresearch.com]
- 10. asianpubs.org [asianpubs.org]
- To cite this document: BenchChem. [Technical Support Center: Purification of Crude Tris(2-cyanoethyl)amine by Recrystallization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293739#purification-of-crude-tris-2-cyanoethyl-amine-by-recrystallization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com